molecular formula C₂₃H₂₃N₃O₇ B1160070 Topotecan Bis(N-oxide)

Topotecan Bis(N-oxide)

Cat. No.: B1160070
M. Wt: 453.44
Attention: For research use only. Not for human or veterinary use.
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Description

Topotecan Bis(N-oxide) is a chemical derivative related to Topotecan, a well-established topoisomerase I inhibitor used in cancer chemotherapy . The parent compound, Topotecan, is an antineoplastic agent approved for the treatment of ovarian cancer, small cell lung cancer, and cervical cancer . Its primary mechanism of action involves targeting DNA topoisomerase I, an enzyme critical for relieving DNA torsional strain during replication . Topotecan stabilizes the transient complex between topoisomerase I and DNA, preventing the religation of single-strand breaks. This action leads to the formation of lethal double-strand breaks when the replication fork collides with the trapped complex, ultimately triggering apoptosis (programmed cell death) in cancer cells . As a metabolite or derivative, Topotecan Bis(N-oxide) is of significant interest in pharmacological and analytical research. It is utilized in studies investigating the metabolism, biotransformation, and clearance pathways of Topotecan . This compound also serves as a critical reference standard in the development and validation of bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of Topotecan and its related compounds in biological matrices. Furthermore, it is essential for ensuring product quality and safety by monitoring and controlling this specific impurity during the pharmaceutical manufacturing process of Topotecan . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C₂₃H₂₃N₃O₇

Molecular Weight

453.44

Synonyms

(4S)-1-(4-Ethyl-4,9-dihydroxy-6-oxido-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’,6,7]indolizino[1,2-b]quinolin-10-yl)-N,N-dimethylmethanamine Oxide

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization for Research Purposes

Detailed Synthetic Pathways for the Generation of Topotecan (B1662842) Bis(N-oxide)

The synthesis of Topotecan Bis(N-oxide) involves the oxidation of the two tertiary nitrogen atoms within the topotecan molecule. These are the nitrogen in the quinoline (B57606) ring system (N1) and the nitrogen of the dimethylaminomethyl group at the C9 position. The general approach involves the use of an oxidizing agent capable of converting tertiary amines to their corresponding N-oxides.

A common method for N-oxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. The reaction is typically carried out in an appropriate solvent system that can dissolve topotecan and is compatible with the oxidizing agent. The stoichiometry of the oxidizing agent is critical to ensure the formation of the bis-N-oxide derivative rather than the mono-N-oxide.

While specific, detailed synthetic procedures for Topotecan Bis(N-oxide) are not extensively published in mainstream literature, the synthesis can be inferred from general knowledge of N-oxidation reactions on similar heterocyclic compounds. researchgate.netnih.gov The reaction would likely proceed by dissolving topotecan in a solvent such as dichloromethane (B109758) or chloroform, followed by the slow addition of at least two equivalents of the oxidizing agent at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and minimize side-product formation.

Precursor Chemistry and Reaction Mechanism Elucidation for N-Oxide Formation

The primary precursor for the synthesis of Topotecan Bis(N-oxide) is topotecan itself. Topotecan is a complex molecule featuring a pentacyclic ring system derived from camptothecin (B557342). researchgate.netubc.ca The key structural features relevant to N-oxidation are the quinoline nitrogen and the exocyclic dimethylamino group.

The reaction mechanism for N-oxide formation with a peroxy acid involves a concerted reaction where the oxygen atom of the peroxy acid is transferred to the nitrogen atom of the amine. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid.

In the case of Topotecan Bis(N-oxide), this process occurs at two distinct nitrogen centers. The reactivity of each nitrogen may differ based on its electronic environment and steric accessibility. The quinoline nitrogen is part of an aromatic system, which can influence its basicity and nucleophilicity. The dimethylamino nitrogen is an aliphatic tertiary amine, which is generally more basic and reactive towards oxidation. It is plausible that the formation of the bis-N-oxide proceeds stepwise, with one nitrogen being oxidized first, followed by the second.

Quinoline N-oxides are versatile precursors in organic synthesis, often used to activate the quinoline ring for further functionalization. researchgate.net The formation of an N-oxide increases the reactivity of the heterocyclic ring, making it more susceptible to nucleophilic attack. researchgate.net

Optimization of Synthetic Yields and Purity for Preclinical Studies

For preclinical research, obtaining Topotecan Bis(N-oxide) in high yield and purity is essential. Optimization of the synthetic process would involve a systematic study of various reaction parameters.

Key Parameters for Optimization:

ParameterConsiderations
Oxidizing Agent Different peroxy acids (e.g., m-CPBA, peracetic acid) or other oxidizing systems (e.g., H₂O₂, Caro's acid) can be screened for efficiency and selectivity.
Solvent The choice of solvent affects the solubility of reactants and can influence reaction rates and side reactions. Aprotic solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) are commonly used.
Reaction Temperature Lower temperatures are often preferred to control the reaction and minimize degradation of the starting material or product.
Stoichiometry The molar ratio of the oxidizing agent to topotecan must be carefully controlled to favor the formation of the bis-N-oxide over the mono-N-oxide or other oxidation byproducts.
Reaction Time Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.
Purification Method Post-reaction work-up and purification are critical for isolating the pure compound. This may involve extraction, washing to remove acidic byproducts, and chromatographic techniques such as column chromatography or preparative HPLC.

A study on the formulation of topotecan nanoparticles utilized a Box-Behnken design for statistical optimization, a strategy that could be similarly applied to the synthesis of Topotecan Bis(N-oxide) to systematically evaluate the effects of multiple variables on yield and purity. nih.gov

Stereochemical Considerations and Control in the Synthesis of Topotecan Bis(N-oxide)

Topotecan possesses a chiral center at the C20 position of the E-ring, which is in the (S)-configuration. This stereocenter is crucial for its biological activity. The synthetic steps involved in the N-oxidation of topotecan are not expected to affect this chiral center, as the reactions occur at the nitrogen atoms, which are distant from the stereogenic carbon.

Therefore, if the starting material is enantiomerically pure (20S)-topotecan, the resulting Topotecan Bis(N-oxide) should retain the (S)-configuration at the C20 position. It is important to confirm that the reaction conditions are mild enough to prevent any epimerization or degradation that could affect the stereochemical integrity of the molecule. Stereochemical integrity is a critical factor in the development of topoisomerase inhibitors, as activity is often highly dependent on the specific stereochemistry of the molecule. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for Research-Oriented Purity and Identity Confirmation

To confirm the successful synthesis and purity of Topotecan Bis(N-oxide), a combination of advanced analytical techniques is necessary.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for assessing the purity of the synthesized compound and for monitoring the reaction progress. nih.gov A validated HPLC method using a suitable column (e.g., C18) and mobile phase can separate Topotecan Bis(N-oxide) from the starting material, mono-N-oxide intermediates, and any other impurities. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net It is invaluable for confirming the molecular weight of the product and identifying any byproducts. The expected molecular weight of Topotecan Bis(N-oxide) is 453.46 g/mol . weblivelink.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of Topotecan Bis(N-oxide). The formation of the N-O bonds will cause characteristic shifts in the signals of the protons and carbons near the nitrogen atoms. For instance, the protons of the methyl groups on the C9-aminomethyl substituent would likely show a downfield shift upon N-oxidation. Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be required for complete structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The N-O stretching vibration would be a key diagnostic peak to confirm the formation of the N-oxide.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of Topotecan Bis(N-oxide) would be expected to differ from that of topotecan due to the electronic changes induced by the N-oxide groups. mdpi.com

The combination of these techniques provides a comprehensive characterization of the synthesized Topotecan Bis(N-oxide), ensuring its identity, purity, and structural integrity for use in further research applications.

Molecular Mechanisms of Action and Target Interaction in Preclinical Models

Investigation of Topoisomerase I-DNA Cleavable Complex Formation and Stabilization by Topotecan (B1662842) Bis(N-oxide)

There is no available research specifically investigating the formation and stabilization of the Topoisomerase I-DNA cleavable complex by Topotecan Bis(N-oxide). For the parent compound, Topotecan, this is its primary mechanism of action. Topotecan intercalates into the DNA at the site of the transient single-strand break created by Topoisomerase I. This binding prevents the religation of the DNA strand, thereby trapping the enzyme-DNA complex in a "cleavable complex." This stabilization is what ultimately leads to cytotoxic DNA lesions. How the bis(N-oxide) modification would influence this interaction is unknown.

Quantitative Analysis of DNA Religation Inhibition Kinetics

No quantitative data on the inhibition of DNA religation kinetics by Topotecan Bis(N-oxide) has been published. Such studies would be crucial to determine if the bis(N-oxide) derivative has a more potent or prolonged inhibitory effect on Topoisomerase I compared to Topotecan.

Comparative Molecular Binding Affinity and Mode of Interaction with Topoisomerase I Compared to Parent Topotecan

A comparative analysis of the molecular binding affinity and interaction mode of Topotecan Bis(N-oxide) with Topoisomerase I versus the parent Topotecan has not been reported in the scientific literature. Computational modeling and biophysical assays would be required to elucidate any differences in binding energy, orientation within the cleavable complex, and specific molecular interactions with amino acid residues of the enzyme and DNA bases.

Induction of Replication Fork Collapse and DNA Double-Strand Breaks in Cellular Models

There are no studies available that demonstrate the induction of replication fork collapse and DNA double-strand breaks in cellular models treated with Topotecan Bis(N-oxide). For Topotecan, the collision of an advancing replication fork with the stabilized cleavable complex is a key event that converts the single-strand break into a more lethal DNA double-strand break, leading to cell cycle arrest and apoptosis. It is plausible that if Topotecan Bis(N-oxide) stabilizes the cleavable complex, it would also induce similar downstream effects, but this has not been experimentally verified.

Modulation of Cell Cycle Progression and Apoptotic Pathways in In Vitro Systems

The effects of Topotecan Bis(N-oxide) on cell cycle progression and apoptotic pathways in in vitro systems have not been documented. Topotecan is known to cause cell cycle arrest, primarily in the S and G2/M phases, as a result of DNA damage. This is often followed by the induction of apoptosis through both intrinsic and extrinsic pathways. The impact of the bis(N-oxide) functionalization on these cellular responses is yet to be determined.

Global Transcriptomic and Proteomic Signatures Elicited by Topotecan Bis(N-oxide) in Preclinical Cell Lines

No global transcriptomic or proteomic studies have been published for cell lines treated with Topotecan Bis(N-oxide). Such analyses would provide a comprehensive view of the cellular response to the compound, highlighting the key signaling pathways and molecular networks that are perturbed.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

Antiproliferative and Cytotoxic Efficacy Across Diverse Cancer Cell Line Panels

There is no publicly available research detailing the antiproliferative and cytotoxic efficacy of Topotecan (B1662842) Bis(N-oxide) across diverse cancer cell line panels. Studies on the parent compound, topotecan, have demonstrated broad activity against various cancer cell lines. For instance, topotecan has shown inhibitory effects on cell growth with IC50 values ranging from 0.71 nM to 489 nM in pediatric preclinical testing program panels. It has also demonstrated activity in both hematological and solid tumor samples. However, no such data has been published for Topotecan Bis(N-oxide).

Investigation of Selectivity Profiles in Cancer vs. Non-Cancerous Preclinical Cellular Models

Specific studies investigating the selectivity of Topotecan Bis(N-oxide) for cancer cells versus non-cancerous preclinical cellular models have not been identified in the available scientific literature. Research into targeted delivery systems for the parent drug, topotecan, has aimed to improve its selectivity and reduce toxicity to normal cells. These approaches often involve nanoparticle-based carriers designed to release the active drug preferentially in the acidic tumor microenvironment. Without dedicated studies, the selectivity profile of Topotecan Bis(N-oxide) remains uncharacterized.

Analysis of Acquired and Intrinsic Resistance Mechanisms to Topotecan Bis(N-oxide) in Cellular Models

The mechanisms of acquired and intrinsic resistance specifically to Topotecan Bis(N-oxide) have not been elucidated in cellular models. For the parent compound, topotecan, resistance is a recognized clinical challenge. Preclinical studies have identified several mechanisms, including the overexpression of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug out of cancer cells. Alterations in the drug's target, topoisomerase I, and changes in cellular pathways that respond to DNA damage can also contribute to resistance. It is unknown if Topotecan Bis(N-oxide) is susceptible to these same resistance mechanisms.

Preclinical Efficacy Assessment in Orthotopic and Subcutaneous Xenograft Animal Models

No in vivo studies assessing the preclinical efficacy of Topotecan Bis(N-oxide) in orthotopic or subcutaneous xenograft animal models have been published. The parent drug, topotecan, has demonstrated significant antitumor activity in a wide range of xenograft models, including those for neuroblastoma, ovarian cancer, and small-cell lung cancer. These studies have been crucial in establishing its therapeutic potential. The in vivo efficacy of Topotecan Bis(N-oxide) remains to be investigated.

Pharmacokinetic Profiling of Topotecan Bis(N-oxide) in Preclinical Species

A comprehensive pharmacokinetic profile of Topotecan Bis(N-oxide) in preclinical species is not available in the scientific literature. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent.

There is no data on the metabolic stability of Topotecan Bis(N-oxide) or the enzymes involved in its biotransformation. For topotecan, metabolism is not the primary route of elimination, with a significant portion of the drug excreted unchanged in the urine. Minor metabolites, such as N-desmethyl topotecan, have been identified. The metabolic fate of the bis(N-oxide) derivative is currently unknown.

The interaction of Topotecan Bis(N-oxide) with drug transporters has not been characterized. The disposition of the parent compound, topotecan, is known to be influenced by efflux transporters such as P-gp and BCRP, which can limit its oral bioavailability and penetration into sanctuary sites like the brain. Whether Topotecan Bis(N-oxide) is a substrate for these or other transporters has not been determined.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

The preclinical assessment of Topotecan bis(N-oxide)'s pharmacodynamic (PD) effects is primarily inferred from studies of its active metabolite, Topotecan. These investigations have been crucial in identifying and validating biomarkers that signify the compound's mechanism of action and its downstream cellular consequences. The key PD biomarkers for Topotecan, and by extension its prodrugs, revolve around its function as a Topoisomerase I inhibitor, leading to DNA damage and subsequent cellular responses such as cell cycle arrest and apoptosis.

Target Engagement and DNA Damage Biomarkers

A primary pharmacodynamic effect of Topotecan is the stabilization of Topoisomerase I-DNA cleavage complexes, which ultimately results in DNA double-strand breaks. The measurement of these molecular events serves as a direct indicator of the drug's activity in preclinical models.

Topoisomerase I-DNA Cleavage Complexes: The formation of these covalent complexes is a direct measure of target engagement. Preclinical studies have utilized specific assays to quantify these complexes. The in vivo complex of enzyme (ICE) bioassay is a notable method used to detect Topotecan-stabilized Topoisomerase I-DNA intermediates. semanticscholar.orgresearchgate.netnih.gov This antibody-based assay allows for the specific measurement of Topoisomerase I-mediated DNA damage. semanticscholar.orgresearchgate.netnih.gov

Phosphorylated Histone H2AX (γH2AX): The formation of DNA double-strand breaks triggers a rapid cellular response, including the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. nih.gov This modification serves as a sensitive biomarker for DNA damage. nih.gov The induction of γH2AX has been extensively validated as a PD biomarker for Topotecan in a variety of preclinical models. nih.govresearchgate.netoncotarget.com Both the dose and time-dependent responses of γH2AX to Topotecan have been characterized, with studies showing significant γH2AX induction across a wide range of Topotecan concentrations. nih.gov The detection of γH2AX can be quantified using methods such as flow cytometry and immunofluorescence microscopy. researchgate.netoncotarget.com

Table 1: In Vitro Studies on γH2AX Induction by Topotecan
Cell LineTopotecan ConcentrationKey FindingsDetection Method
MCF7, HT-29, SKOV-31 µmol/LSignificant induction of γH2AX was observed in all cell lines following treatment. researchgate.netFACS analysis, Immunofluorescence researchgate.net
HepG20.1 µMThis was identified as the minimum effective concentration (MEC) for γH2AX induction. frontiersin.orgMass Spectrometry frontiersin.org
A549 (Non-small cell lung cancer)20 and 40 nMA marked increase in γH2AX levels was observed, particularly when combined with PAPSS1 silencing. oncotarget.comFlow Cytometry, Immunofluorescence oncotarget.com

Cellular Response Biomarkers

Following the initial DNA damage, cells undergo various downstream processes, including cell cycle arrest and apoptosis. Markers of these events are valuable for understanding the ultimate cytotoxic effects of the compound.

Cell Cycle Arrest: Topotecan has been shown to induce perturbations in the cell cycle. In preclinical models, treatment with Topotecan leads to an accumulation of cells in the S and G2/M phases of the cell cycle. nih.govjohnshopkins.educancer-research-network.com This arrest is a consequence of the DNA damage response, preventing cells with damaged DNA from proceeding through mitosis.

Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism of Topotecan's antitumor activity. nih.govnih.govnih.gov The extent of apoptosis induction in preclinical models has been shown to correlate with the sensitivity of tumors to Topotecan. nih.gov Several biomarkers associated with apoptosis have been investigated in the context of Topotecan treatment:

Morphological Changes: Analysis of cellular morphology for features characteristic of apoptosis. nih.govjohnshopkins.edu

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.govjohnshopkins.edu

p53 and p21 Expression: In cell lines with wild-type p53, Topotecan treatment can induce the expression of the p53 tumor suppressor protein and its downstream target, p21. nih.govjohnshopkins.edu

Bax/Bcl-2 Ratio: Topotecan has been shown to upregulate the pro-apoptotic protein Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell death. cancer-research-network.com

Table 2: In Vitro Studies on Apoptosis Induction by Topotecan
Cell LineKey Findings on ApoptosisBiomarkers/Methods
H460 (wild-type p53) and H322 (mutant p53) Lung CancerConcentration- and time-dependent induction of apoptosis. Induced p53 and p21 expression in H460 cells. nih.govjohnshopkins.eduMorphological changes, TUNEL assay, FACS analysis, Immunohistochemistry for p53 and p21. nih.govjohnshopkins.edu
IGROV-1 and A2780 Ovarian Carcinoma XenograftsTumor response in vivo correlated with the ability of Topotecan to induce apoptosis. The p53 gene status was suggested as a critical determinant of cell response. nih.govApoptosis assays, cell cycle analysis. nih.gov
H1299, H1975, and HCC827 Non-Small Cell Lung CancerPromoted cell apoptosis by upregulating Bax and downregulating Bcl-xL and Bcl-2. cancer-research-network.comWestern blot for Bax, Bcl-xL, and Bcl-2. cancer-research-network.com

In Vivo Validation

The relevance of these biomarkers has been further established in in vivo preclinical models. Studies using human tumor xenografts in mice have demonstrated that the antitumor efficacy of Topotecan correlates with the induction of apoptosis. nih.gov Furthermore, γH2AX has been successfully validated as a PD biomarker in vivo, with its response being quantifiable in tumor tissues and surrogate tissues like hair follicles following Topotecan administration. nih.gov

Structure Activity Relationship Sar and Computational Drug Design of Topotecan Bis N Oxide

Elucidation of the Structural Contributions of the Bis(N-oxide) Moiety to Topoisomerase I Inhibition and Cytotoxicity

The addition of N-oxide functional groups to a heteroaromatic system, such as the quinoline (B57606) core of topotecan (B1662842), can profoundly influence its electronic and steric properties. N-oxides are known to be highly polar, which can increase the water solubility of a compound. nih.gov This is a critical factor for intravenous drug administration and can impact the pharmacokinetic profile. In the context of camptothecin (B557342) analogs, enhanced water solubility has been a long-standing goal of medicinal chemists. For instance, the development of topotecan itself from camptothecin was driven by the need for improved solubility. nih.gov

The N-oxide groups can also act as hydrogen bond acceptors, potentially forging new interactions with the topoisomerase I-DNA complex. nih.gov The interaction of topotecan with the active site is known to be stabilized by a network of hydrogen bonds. nih.gov The introduction of additional hydrogen bond acceptors in the form of the bis(N-oxide) could either enhance or disrupt the optimal binding orientation, thereby modulating the inhibitory activity.

Furthermore, the electronic nature of the aromatic system is altered by N-oxidation. This can affect the stacking interactions between the drug and the DNA base pairs at the cleavage site. The stability of the ternary complex of the drug, DNA, and topoisomerase I is paramount for the cytotoxic effect of these inhibitors. wikipedia.org Research on an 11-aza-camptothecin analog revealed that its N-oxide derivative exhibited improved water solubility and was equipotent to topotecan in a topoisomerase I cleavable complex assay, while also demonstrating significant in vivo tumor growth retardation. nih.gov This provides evidence that N-oxidation can be a viable strategy to maintain or even enhance the therapeutic potential of camptothecin analogs.

The cytotoxicity of Topotecan Bis(N-oxide) would be intrinsically linked to its ability to stabilize the topoisomerase I-DNA cleavable complex. Any modification that enhances this stabilization is likely to result in increased cytotoxicity. Conversely, if the steric bulk or altered electronics of the bis(N-oxide) moiety hinder optimal binding, a decrease in cytotoxicity could be expected.

Comparative SAR Analysis with Topotecan, its Metabolites, and Other Camptothecin Analogs

A comparative analysis of Topotecan Bis(N-oxide) with its parent compound, topotecan, and other camptothecin analogs is essential to understand the impact of the bis(N-oxide) modification. The table below presents key structural features and activities of selected camptothecin derivatives.

CompoundKey Structural FeaturesRelative Topoisomerase I InhibitionRelative CytotoxicityAqueous Solubility
CamptothecinParent pentacyclic alkaloidBaselineBaselineLow
Topotecan9-dimethylaminomethyl and 10-hydroxy substitutionHighHighImproved
Irinotecan10-[4-(1-piperidino)-1-piperidino]carbonyloxy substitution (prodrug)Low (activated to SN-38)Low (activated to SN-38)Improved
SN-38Active metabolite of Irinotecan, 10-hydroxy-7-ethylVery HighVery HighLow
Topotecan Bis(N-oxide)9-dimethylaminomethyl-N-oxide and quinoline-N-oxideHypothesized: Potentially similar to or slightly altered from TopotecanHypothesized: Dependent on Topo I inhibition and cellular uptakeHypothesized: Likely increased

From this comparison, it is evident that modifications on the A and B rings of the camptothecin scaffold significantly influence the pharmacological properties. The introduction of the 9-dimethylaminomethyl-10-hydroxy substituents in topotecan enhances its activity and solubility compared to camptothecin. nih.gov Irinotecan, a prodrug, requires metabolic activation to the potent SN-38. researchgate.net

For Topotecan Bis(N-oxide), the N-oxidation occurs at the quinoline nitrogen and the dimethylamino group. Based on the data from the 11-aza-camptothecin N-oxide, it is plausible that Topotecan Bis(N-oxide) retains significant topoisomerase I inhibitory activity. The increased polarity due to the two N-oxide groups is expected to further enhance its aqueous solubility compared to topotecan. However, the impact on cytotoxicity is more complex and would also depend on factors like cell permeability and potential susceptibility to efflux pumps.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their molecular descriptors. For camptothecin analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully employed to correlate structural features with activity. nih.govmdpi.com

To develop a QSAR model for Topotecan Bis(N-oxide) and its analogs, a dataset of compounds with known topoisomerase I inhibitory activities or cytotoxicities would be required. The following steps would be involved:

Data Set Preparation: A series of Topotecan Bis(N-oxide) analogs with diverse structural modifications would be synthesized and their biological activities determined.

Molecular Descriptors Calculation: For each analog, a range of descriptors would be calculated, including:

Steric descriptors: Molecular volume, surface area.

Electronic descriptors: Partial charges, dipole moment, HOMO and LUMO energies.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For Topotecan Bis(N-oxide), the inclusion of descriptors related to the N-oxide moiety, such as the charge on the oxygen atom and the N-O bond length, would be crucial for a robust QSAR model. Such a model could then be used to predict the efficacy of novel, unsynthesized analogs, thereby guiding further drug design efforts.

Molecular Docking and Dynamics Simulations Investigating Compound-Target Interactions (e.g., Topoisomerase I-DNA complex)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to visualize and analyze the interactions between a ligand and its target protein at an atomic level. nih.gov Numerous studies have employed these methods to understand the binding of topotecan and other camptothecin analogs to the topoisomerase I-DNA complex. nih.govresearchgate.net

A hypothetical molecular docking study of Topotecan Bis(N-oxide) into the crystal structure of the topoisomerase I-DNA-topotecan ternary complex would involve:

Preparation of the Receptor and Ligand: The 3D structure of Topotecan Bis(N-oxide) would be generated and energy minimized. The topoisomerase I-DNA complex would be prepared by removing the original ligand (topotecan).

Docking Simulation: The Topotecan Bis(N-oxide) molecule would be docked into the binding site of the topoisomerase I-DNA complex using software like AutoDock or GOLD.

Analysis of Docking Poses: The predicted binding poses would be analyzed to identify key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

It is anticipated that the core pentacyclic structure of Topotecan Bis(N-oxide) would intercalate between the DNA base pairs in a manner similar to topotecan. The N-oxide groups could potentially form new hydrogen bonds with amino acid residues in the binding pocket, such as Arg364 or Lys532, or with the DNA backbone. nih.gov

Following docking, MD simulations could be performed to study the dynamic stability of the Topotecan Bis(N-oxide)-topoisomerase I-DNA complex over time. These simulations would provide insights into the conformational changes induced by the ligand and the strength and persistence of the intermolecular interactions, ultimately helping to rationalize the compound's inhibitory activity.

In Silico Screening and Design of Novel Topotecan Bis(N-oxide) Analogues

The insights gained from SAR, QSAR, and molecular modeling studies can be leveraged for the in silico screening and design of novel Topotecan Bis(N-oxide) analogues with potentially improved properties.

Virtual screening of large chemical databases could be performed using the developed QSAR model or by docking compounds into the topoisomerase I binding site. This would help to identify new scaffolds that could be derivatized with the bis(N-oxide) feature.

Structure-based drug design would involve the rational modification of the Topotecan Bis(N-oxide) structure to optimize its interactions with the target. For example, based on the docking results, functional groups could be added or modified to enhance hydrogen bonding or to fill unoccupied pockets in the binding site. The goal would be to design novel analogues with predicted high affinity and selectivity for topoisomerase I, potentially leading to more potent and less toxic anticancer agents.

Advanced Analytical Methodologies for Preclinical Research and Development

Development and Validation of High-Sensitivity Chromatographic Techniques for Quantification of Topotecan (B1662842) Bis(N-oxide) in Complex Preclinical Biological Matrices.

The quantification of Topotecan Bis(N-oxide) in preclinical biological matrices such as plasma, tissue homogenates, and urine necessitates the development of robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the techniques of choice for this purpose, offering high selectivity and sensitivity.

Method Development Considerations:

A typical method development for Topotecan Bis(N-oxide) would involve a systematic approach to optimize various parameters to achieve the desired sensitivity, selectivity, and run time. Based on the established methods for Topotecan and its metabolites, a reversed-phase HPLC method would be a suitable starting point.

Chromatographic Column: A C18 column is commonly used for the separation of Topotecan and its analogues, providing good retention and peak shape.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed to ensure the efficient separation of Topotecan Bis(N-oxide) from endogenous matrix components and other potential metabolites.

Detection:

Fluorescence Detection: Given that Topotecan is fluorescent, it is probable that Topotecan Bis(N-oxide) also exhibits fluorescence. This would allow for highly sensitive and selective detection.

Mass Spectrometry (MS/MS): For the highest sensitivity and specificity, coupling the liquid chromatography system to a tandem mass spectrometer is the gold standard. The instrument would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Topotecan Bis(N-oxide) and an internal standard are monitored.

Sample Preparation:

The complexity of biological matrices requires an efficient sample preparation technique to remove proteins and other interfering substances. Protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are common approaches. For Topotecan, protein precipitation with methanol (B129727) or acetonitrile has been shown to be effective and would be a primary candidate for the extraction of Topotecan Bis(N-oxide).

Method Validation:

A developed analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. The validation process would assess the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte in MS-based methods.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Hypothetical LC-MS/MS Method Validation Parameters for Topotecan Bis(N-oxide) in Rat Plasma:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (ng/mL)Correlation coefficient (r²) ≥ 0.990.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL)Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.1
Intra-day Precision (%RSD)≤ 15% (≤ 20% at LLOQ)3.5 - 8.2%
Inter-day Precision (%RSD)≤ 15% (≤ 20% at LLOQ)5.1 - 9.5%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-6.7 to 4.3%
Recovery (%)Consistent and reproducible85.2 - 92.1%
Matrix Effect (%)CV ≤ 15%93.5 - 104.8%

Application of Advanced Spectroscopic Techniques for Structural Characterization in Biological Contexts.

The unambiguous identification and structural elucidation of metabolites and degradation products of a drug candidate are critical in preclinical development. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), are indispensable for the structural characterization of Topotecan Bis(N-oxide) in biological contexts.

Mass Spectrometry (MS):

High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, enabling the determination of the elemental composition of Topotecan Bis(N-oxide) and its metabolites. The molecular formula of Topotecan Bis(N-oxide) is C₂₃H₂₃N₃O₇, with a molecular weight of 453.46 g/mol . HRMS can confirm this with high precision.

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the molecule. By analyzing these patterns, structural information can be deduced. For Topotecan Bis(N-oxide), the fragmentation would likely involve the loss of the N-oxide functional groups and characteristic cleavages of the camptothecin (B557342) core structure, which can be compared to the fragmentation of the parent drug, Topotecan.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the complete structural elucidation of molecules. For Topotecan Bis(N-oxide), a suite of NMR experiments would be employed:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The formation of the N-oxide groups would induce significant downfield shifts in the signals of the protons on the carbons adjacent to the nitrogen atoms compared to Topotecan.

¹³C NMR: Provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons adjacent to the oxidized nitrogen atoms would experience a downfield shift.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirming the positions of the N-oxide moieties.

The structural characterization of Topotecan Bis(N-oxide) isolated from a biological matrix would involve its purification using chromatographic techniques followed by analysis using these spectroscopic methods.

Methodologies for Investigating Drug-Protein Binding in Preclinical Research.

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion, and ultimately its therapeutic efficacy and potential for drug-drug interactions. Several established methodologies can be employed to investigate the protein binding of Topotecan Bis(N-oxide).

Equilibrium Dialysis:

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma. The technique involves a semi-permeable membrane that separates a chamber containing the plasma sample with the drug from a chamber with a buffer solution. The unbound drug is free to diffuse across the membrane until equilibrium is reached. The concentration of the drug in both chambers is then measured to calculate the fraction unbound (fu).

Ultrafiltration:

Ultrafiltration is another common method that uses a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation. The drug concentration in the protein-free ultrafiltrate is measured to determine the unbound concentration.

Surface Plasmon Resonance (SPR):

Surface plasmon resonance is a powerful label-free technique for real-time monitoring of biomolecular interactions. In the context of drug-protein binding, a plasma protein such as human serum albumin (HSA) or α1-acid glycoprotein (B1211001) (AAG) is immobilized on a sensor chip. A solution containing Topotecan Bis(N-oxide) is then flowed over the chip, and the binding interaction is detected as a change in the refractive index. SPR can provide valuable data on the kinetics (association and dissociation rates) and affinity of the binding interaction.

Data on Protein Binding of Topotecan:

Emerging Research Directions and Future Perspectives Preclinical Focus

Potential of Topotecan (B1662842) Bis(N-oxide) as a Chemically Activated Prodrug or Active Metabolite

The chemical structure of Topotecan Bis(N-oxide), featuring two N-oxide moieties, strongly suggests its potential as a prodrug. N-oxide functionalities can be chemically or enzymatically reduced in the body to the parent amine, a strategy often employed to improve a drug's physicochemical properties or to achieve targeted activation.

One of the most compelling areas of investigation for N-oxide prodrugs is hypoxia-activated therapy. The tumor microenvironment is often characterized by low oxygen levels (hypoxia). Certain enzymes that are overexpressed under hypoxic conditions can reduce N-oxides to their active cytotoxic forms. This would theoretically allow Topotecan Bis(N-oxide) to be administered in an inactive form, minimizing systemic toxicity, and then be converted to active Topotecan preferentially within the tumor tissue. Preclinical studies would be required to determine if Topotecan Bis(N-oxide) is stable in systemic circulation and if it can be efficiently reduced to Topotecan under hypoxic conditions relevant to solid tumors.

Alternatively, Topotecan Bis(N-oxide) could be investigated as a potential active metabolite of Topotecan, although it is more commonly considered a synthetic derivative or impurity. axios-research.comlabshake.com Preclinical pharmacokinetic studies would be necessary to determine if Topotecan is metabolized to this form in vivo and whether this metabolite possesses any intrinsic biological activity.

Table 1: Theoretical Comparison of Topotecan and its Bis(N-oxide) Derivative as a Prodrug

Feature Topotecan (Parent Drug) Topotecan Bis(N-oxide) (Hypothetical Prodrug) Preclinical Research Goal
Form Active Inactive or less active Confirm lower cytotoxicity of the prodrug form against various cell lines in normoxic conditions.
Activation Not applicable Requires chemical or enzymatic reduction Identify specific enzymes (e.g., cytochrome P450 reductases) responsible for activation under hypoxic vs. normoxic conditions.
Water Solubility Soluble Potentially increased due to polar N-oxide groups Quantify and compare the aqueous solubility of both compounds.

| Targeting | Non-specific | Potentially tumor-specific (hypoxia-activated) | Evaluate differential cytotoxicity and activation in in vitro 2D and 3D cancer models under varying oxygen levels. |

Exploration in Novel Preclinical Therapeutic Areas Beyond Oncology

The research on the parent compound, Topotecan, is overwhelmingly focused on its application in oncology due to its mechanism of action as a topoisomerase I inhibitor, which targets rapidly dividing cells. nih.govnih.gov There is no published preclinical research exploring Topotecan Bis(N-oxide) in other therapeutic areas. Future preclinical exploration could, in theory, investigate its properties in fields where topoisomerase I plays a role, such as in certain viral replication cycles or inflammatory conditions, but this remains entirely speculative without foundational research.

Development of Advanced Drug Delivery Systems for Preclinical Evaluation (e.g., Nanoparticles for in vitro or animal studies)

A significant body of preclinical research has focused on developing advanced drug delivery systems for Topotecan to enhance its therapeutic index by improving stability, solubility, and tumor targeting. nih.gov These strategies have included liposomes, polymeric nanoparticles, and solid lipid nanoparticles. researchgate.netnih.govsemanticscholar.org

Should Topotecan Bis(N-oxide) be pursued as a prodrug, these same nanotechnologies could be adapted for its preclinical evaluation. Encapsulating Topotecan Bis(N-oxide) within a nanocarrier could offer several theoretical advantages for in vitro and animal studies:

Enhanced Stability: Protect the prodrug from premature degradation or metabolism in circulation.

Improved Pharmacokinetics: Prolong circulation time, leading to increased accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. researchgate.net

Controlled Release: Design nanoparticles that release the prodrug in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).

Preclinical development would involve formulating Topotecan Bis(N-oxide) into various nanoparticle platforms and characterizing their physical properties and release kinetics, followed by cellular uptake and cytotoxicity studies in cancer cell lines.

Table 2: Nanoparticle Systems Investigated for Topotecan Delivery Applicable to Preclinical Studies of its Bis(N-oxide) Derivative

Nanoparticle Type Polymer/Lipid Used Key Preclinical Finding for Topotecan Potential Application for Topotecan Bis(N-oxide)
Polymeric Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) Showed delayed release, improved pharmacokinetic profile, and enhanced delivery to lymphoid tissues, lung, and brain in rats. nih.gov Improve systemic circulation and stability for preclinical efficacy and biodistribution studies.
Liposomes Phospholipids, Cholesterol, PEG Folate-targeted liposomes reduced tumor volume and prolonged blood circulation. nih.gov Develop targeted delivery systems to specific cancer cells for in vitro and in vivo evaluation.
Thiolated Nanoparticles Chitosan-Dextran Increased efficacy in a rabbit xenograft model of retinoblastoma via intravitreal administration. nih.gov Formulate for localized delivery in specific preclinical tumor models.

| Thermosensitive Liposomes | N/A | Near-infrared labeled liposomes allowed for image-guided drug delivery and release upon localized heating. bohrium.com | Create a dual-stimuli responsive system (hypoxia and hyperthermia) for targeted prodrug activation. |

Combination Strategies with Other Molecularly Targeted Agents in Preclinical Models

The efficacy of Topotecan is often enhanced when used in combination with other agents. Preclinical studies have provided the rationale for combining Topotecan with DNA damaging agents like platinums (Cisplatin, Carboplatin) and other chemotherapeutics. nih.govresearchgate.net More recent strategies involve combining it with molecularly targeted agents, such as PARP inhibitors or ATR inhibitors like Berzosertib, which exploit deficiencies in DNA damage repair pathways. cancer.gov

If Topotecan Bis(N-oxide) is established as a prodrug, these combination strategies would be a logical next step in preclinical evaluation. In vitro and in vivo studies could assess whether the sequential or concurrent administration of Topotecan Bis(N-oxide) with a targeted agent leads to synergistic tumor cell killing. For example, combining a hypoxia-activated prodrug with an agent that inhibits DNA repair could be particularly effective, as the prodrug would target the hypoxic core of a tumor while the second agent could target the more oxygenated, proliferative cells at the tumor periphery.

Opportunities for Further Chemical Modification and Optimization Based on Preclinical Findings

Initial preclinical data on the activity, stability, and activation mechanism of Topotecan Bis(N-oxide) would be crucial for guiding further chemical modifications. Structure-activity relationship (SAR) studies could be undertaken to optimize its properties. For instance, if preclinical findings show that the reduction of the N-oxide groups is too slow or too rapid in vivo, medicinal chemists could modify the electronic properties of the aromatic rings to tune the reduction potential. Other modifications could aim to further enhance solubility or alter lipophilicity to improve the compound's pharmacokinetic profile or its suitability for specific drug delivery formulations. Without initial preclinical data, however, such optimization efforts remain hypothetical.

Q & A

Basic Question: What are the critical safety protocols for handling Topotecan Bis(N-oxide) in laboratory settings?

Methodological Answer:
Topotecan Bis(N-oxide) requires strict adherence to safety guidelines due to its potential toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • First Aid Measures: Immediate removal of contaminated clothing and thorough washing with soap/water for skin exposure. For eye contact, rinse for 15+ minutes and seek medical attention .
  • Waste Disposal: Follow institutional guidelines for hazardous chemical waste, emphasizing sealed containers and proper labeling .

Advanced Question: How can researchers optimize the synthesis of Topotecan Bis(N-oxide) to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Catalyst Selection: Evaluate transition metal catalysts (e.g., copper or bismuth complexes) for N-oxide formation efficiency, referencing structural analogs like Bi(mpo)₃ (Bismuth(III) 2-mercaptopyridine N-oxide) .
  • Solvent Systems: Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics while minimizing side products .
  • Purity Validation: Use HPLC with UV detection (λ = 254–280 nm) and compare retention times against certified reference standards. Include NMR (¹H/¹³C) to confirm absence of unreacted precursors .

Basic Question: What experimental documentation standards are essential for reproducibility in Topotecan Bis(N-oxide) studies?

Methodological Answer:

  • Detailed Methods Section: Include reaction conditions (temperature, molar ratios), purification steps (e.g., column chromatography gradients), and instrumentation parameters (e.g., HPLC column type, NMR field strength) .
  • Data Archiving: Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials, ensuring accessibility for peer validation .
  • Literature Comparison: Cross-reference synthetic routes with established protocols for similar N-oxide compounds (e.g., 2,6-Dimethylpyridine N-oxide) to contextualize deviations .

Advanced Question: How can contradictory data on Topotecan Bis(N-oxide)’s mutagenic potential be resolved?

Methodological Answer:
Discrepancies in mutagenicity studies (e.g., Ames test results) require:

  • Dose-Response Analysis: Replicate experiments across a wider concentration range to identify thresholds for genotoxic effects .
  • Structural Analog Comparisons: Compare Topotecan Bis(N-oxide) with non-mutagenic N-oxide derivatives (e.g., 2,6-Dimethylpyridine N-oxide) to isolate structural determinants of toxicity .
  • Mechanistic Studies: Use computational modeling (e.g., DFT) to predict DNA interaction sites or conduct in vitro comet assays to assess direct DNA damage .

Basic Question: What databases are most reliable for retrieving physicochemical data on Topotecan Bis(N-oxide?)

Methodological Answer:

  • SciFinder-n: Search by CAS Registry Number (119413-54-6) for peer-reviewed spectral data and synthesis protocols. Validate results against primary literature .
  • Reaxys: Use substructure searches to identify analogs and compare melting points/solubility profiles. Filter for high-impact journals only .
  • Safety Data Sheets (SDS): Cross-check toxicity data from Cayman Chemical Co. or TLC Pharmaceutical Standards Ltd. for compliance with OSHA/GHS standards .

Advanced Question: What strategies validate the antimutagenic mechanisms of Topotecan Bis(N-oxide) in cellular models?

Methodological Answer:

  • In Vitro Models: Use human lymphoblastoid TK6 cells with controlled exposure to mutagens (e.g., 4-NQO) and measure Topotecan Bis(N-oxide)’s inhibition of micronuclei formation via flow cytometry .
  • Pathway Analysis: Apply RNA-seq to identify differentially expressed DNA repair genes (e.g., BRCA1, XRCC1) post-treatment .
  • Structural-Activity Relationships (SAR): Synthesize derivatives with modified N-oxide groups to test their impact on antimutagenic efficacy .

Basic Question: How should researchers address batch-to-batch variability in Topotecan Bis(N-oxide) samples?

Methodological Answer:

  • Quality Control (QC): Implement strict QC checks via LC-MS to quantify impurities (e.g., unreacted Topotecan) and ensure batch consistency .
  • Storage Conditions: Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation/degradation .
  • Supplier Certification: Source materials from vendors providing Certificate of Analysis (CoA) with ≥95% purity and validated analytical methods .

Advanced Question: What crystallographic techniques elucidate the molecular structure of Topotecan Bis(N-oxide)?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in methanol/water mixtures. Resolve bond lengths/angles around the N-oxide moiety to confirm stereochemistry .
  • Powder XRD: Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphic forms .
  • Thermal Analysis: Use DSC/TGA to correlate crystallinity with thermal stability, ensuring structural integrity under experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.